
Aflatoxin G2A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aflatoxin G2A is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. These toxins are known for their potent carcinogenic properties and are commonly found as contaminants in various food products, especially in regions with hot and humid climates. This compound is one of the less common aflatoxins but still poses significant health risks due to its toxic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin G2A involves complex organic reactions. Typically, the process starts with the cultivation of Aspergillus species under controlled conditions to induce the production of aflatoxins. The fungi are grown on a suitable substrate, such as corn or peanuts, which provides the necessary nutrients for toxin production. The aflatoxins are then extracted using organic solvents like chloroform or methanol .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory environments. The process involves the fermentation of Aspergillus species, followed by extraction and purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Aflatoxin G2A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and interactions in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives can have different toxicological properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Aflatoxin G2A has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins and their interactions with other molecules.
Biology: Researchers use this compound to investigate the mechanisms of fungal toxin production and its effects on living organisms.
Medicine: Studies focus on the toxicological effects of this compound, including its carcinogenicity and potential therapeutic interventions to mitigate its harmful effects.
Wirkmechanismus
Aflatoxin G2A exerts its toxic effects primarily through the formation of reactive oxygen species (ROS) and the generation of DNA adducts. The compound undergoes metabolic activation in the liver, where it is converted to a reactive epoxide intermediate. This intermediate can bind to DNA, leading to mutations and potentially causing hepatocellular carcinoma. Additionally, this compound can induce oxidative stress, resulting in cellular damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Aflatoxin G2A is part of a larger group of aflatoxins, which include aflatoxin B1, B2, G1, and G2. Among these, aflatoxin B1 is the most toxic and prevalent. This compound is unique due to its specific chemical structure and the distinct fluorescence it exhibits under UV light. Other similar compounds include:
Aflatoxin B1: The most toxic and carcinogenic aflatoxin.
Aflatoxin B2: Less toxic than B1 but still poses significant health risks.
Aflatoxin G1: Similar to G2A but with different fluorescence properties.
Aflatoxin G2: A minor aflatoxin with lower toxicity compared to B1 and G1.
Eigenschaften
CAS-Nummer |
20421-10-7 |
|---|---|
Molekularformel |
C17H14O8 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
5-hydroxy-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione |
InChI |
InChI=1S/C17H14O8/c1-21-8-5-9-12(7-4-10(18)24-17(7)23-9)14-11(8)6-2-3-22-15(19)13(6)16(20)25-14/h5,7,10,17-18H,2-4H2,1H3 |
InChI-Schlüssel |
PHYKMMVEUJESOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
melting_point |
190 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)

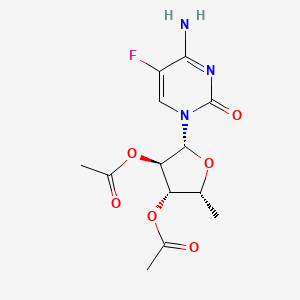
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
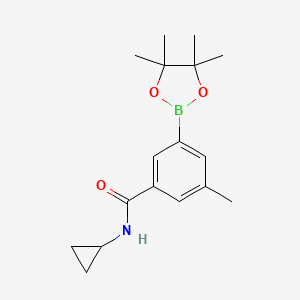
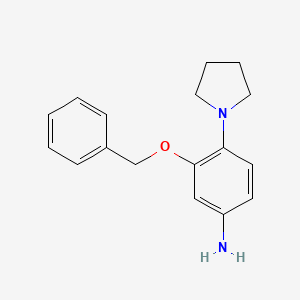
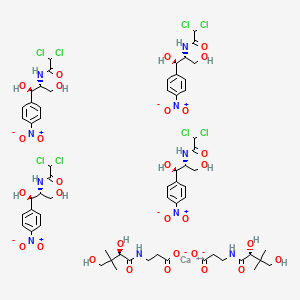

![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
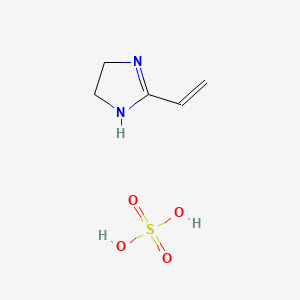
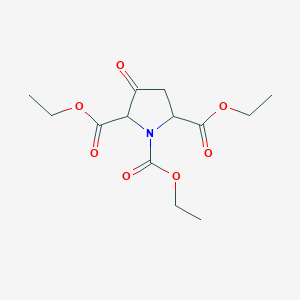

![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

